6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of diethyl malonate with urea under basic conditions to form the pyrimidine ring. The but-2-en-1-yl group is then introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: A similar pyrimidine derivative with different substituents.
6-(2-Amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one: Another heterocyclic compound with potential anticancer properties.
Uniqueness
6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
88628-93-7 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-(but-2-enylamino)-1,3-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O2/c1-4-7-8-13-10-9-11(16)15(6-3)12(17)14(10)5-2/h4,7,9,13H,5-6,8H2,1-3H3 |
InChI Key |
LMRNHXLNKADOHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)N(C1=O)CC)NCC=CC |
Origin of Product |
United States |
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